

(5-amino-1H-1,2,4-triazol-3-yl)methanol IUPAC name

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Compound of Interest

Compound Name: (5-amino-1H-1,2,4-triazol-3-yl)methanol

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An In-Depth Technical Guide to **(5-amino-1H-1,2,4-triazol-3-yl)methanol** and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the **(5-amino-1H-1,2,4-triazol-3-yl)methanol** scaffold. This core structure is a key building block in medicinal chemistry, demonstrating a wide range of biological activities. This document details key physicochemical data, representative experimental protocols for the synthesis of derivatives, and conceptual diagrams of relevant biological pathways and synthetic workflows.

IUPAC Name and Chemical Properties

The compound with the CAS Number 27277-03-8 is identified by the IUPAC name **(5-Amino-1H-1,2,4-triazol-3-yl)methanol**.^{[1][2][3][4][5]} It is important to note that the 1,2,4-triazole ring exhibits annular prototropic tautomerism, meaning the proton on the nitrogen can migrate between positions, leading to an equilibrium between the 3- and 5-substituted forms. For this reason, the compound may also be referred to as (3-amino-1H-1,2,4-triazol-5-yl)methanol.

Physicochemical Data

The key physicochemical properties of **(5-amino-1H-1,2,4-triazol-3-yl)methanol** are summarized in the table below for quick reference.

Property	Value	Reference
CAS Number	27277-03-8	[1][2][4]
Molecular Formula	C ₃ H ₆ N ₄ O	[1][2][4]
Molecular Weight	114.11 g/mol	[1][2][4]
SMILES	C(C1=NC(=NN1)N)O	[1]
InChI	InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7)	[1]
Purity	≥95% (Commercially available)	[4]

Spectroscopic Data

Full spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for (5-amino-1H-[6][7][8]triazol-3-yl)-methanol from specialized chemical databases.[8][9] This data is crucial for structural confirmation and purity analysis.

Synthesis of Derivatives: Experimental Protocols

The 3(5)-amino-1,2,4-triazole core is a versatile synthon for creating a library of derivatives. A well-documented, efficient microwave-assisted method has been developed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.[6][7] This synthesis employs two complementary pathways depending on the nucleophilicity of the amine used.[7]

General Materials

The primary starting materials for these syntheses are succinic anhydride, aminoguanidine hydrochloride, and a variety of primary or secondary amines.[7]

Pathway A: For Aliphatic Amines via N-guanidinosuccinimide

This pathway is effective for more nucleophilic aliphatic amines.[7] It involves a one-pot reaction where an intermediate, N-guanidinosuccinimide, is formed and subsequently

undergoes ring opening and cyclization.

Experimental Protocol:

- Preparation of N-guanidinosuccinimide (2): This intermediate is prepared from succinic anhydride (1) according to previously reported methods.[6]
- Microwave-Assisted Synthesis: N-guanidinosuccinimide (1 mmol) and an aliphatic amine (e.g., morpholine, 2 mmol) are placed in a microwave reactor vessel with a suitable solvent (e.g., ethanol, 1 mL).[6]
- Reaction Conditions: The mixture is subjected to microwave irradiation at a high temperature (e.g., 170-180 °C) for a specified time (e.g., 15-50 minutes).[6]
- Work-up and Purification: After cooling, the resulting product is typically purified by recrystallization from a suitable solvent such as water, methanol, or acetonitrile to yield the final N-aliphatic 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide (5).[6]

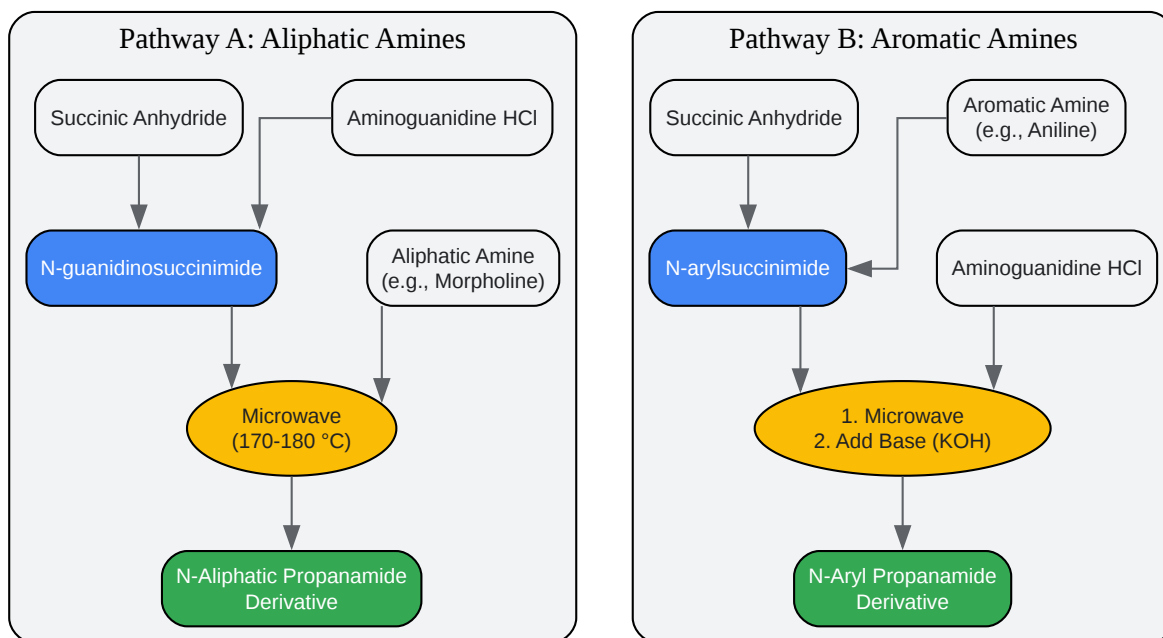
Pathway B: For Aromatic Amines via N-arylsuccinimides

This alternative approach is necessary for less nucleophilic aromatic amines, which fail to react efficiently in Pathway A.[7]

Experimental Protocol:

- Preparation of N-arylsuccinimide (4): An N-arylsuccinimide is first synthesized from succinic anhydride and an aromatic amine.[6]
- Microwave-Assisted Synthesis: The N-arylsuccinimide (e.g., N-phenylsuccinimide) is reacted with aminoguanidine hydrochloride in a microwave reactor.[6] The guanidinium ion can act as an acid catalyst, increasing the electrophilicity of the imide carbonyl group for the ring-opening reaction.[6]
- Reaction and Cyclization: The reaction is heated under microwave irradiation, followed by the addition of a base (e.g., KOH in ethanol) to facilitate the final cyclization into the 1,2,4-triazole ring.[6]

- Purification: The final N-aryl 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide product is purified by recrystallization.[6]



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Caption: Dual synthetic pathways for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.

Applications in Research and Drug Development

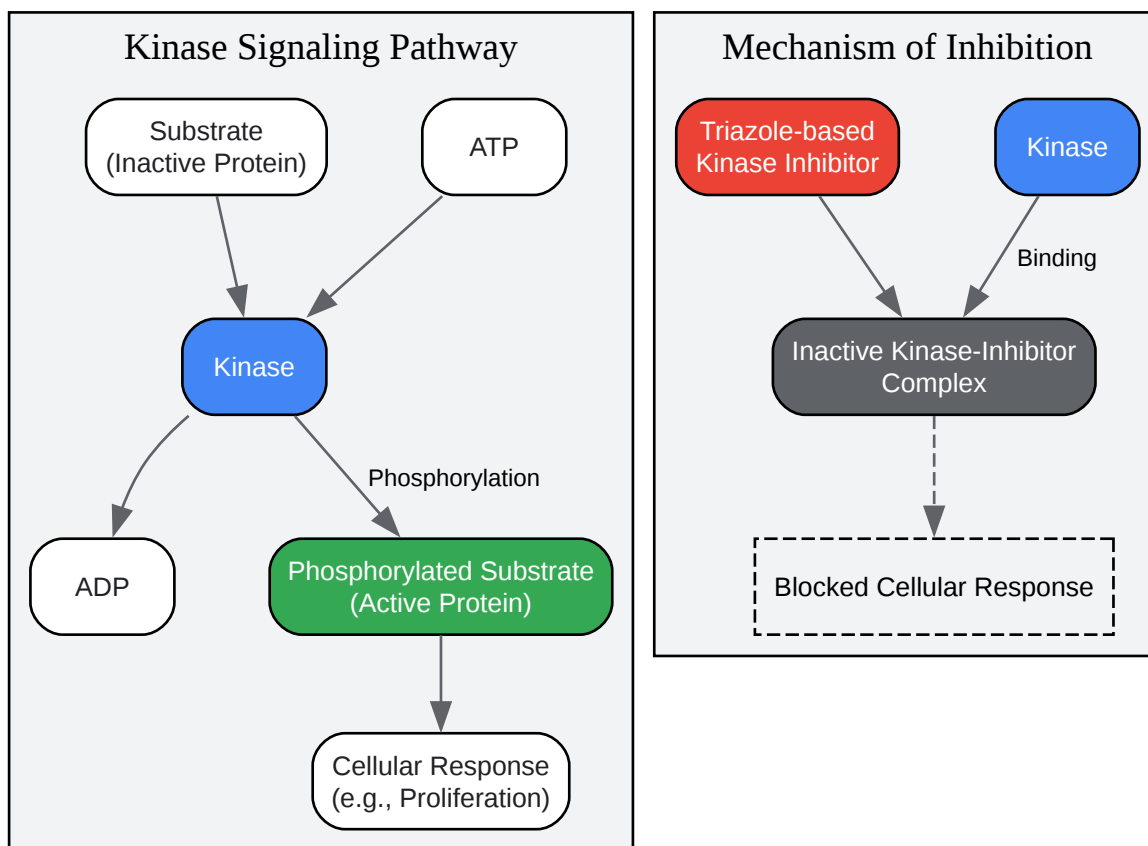
The 3(5)-amino-1,2,4-triazole scaffold is of significant interest in drug discovery due to its wide spectrum of biological activities. Derivatives have shown potential as antibacterial, antifungal, anticancer, and anticonvulsant agents.[6]

Kinase Inhibition

A notable application of this scaffold is in the development of potent kinase inhibitors.[6]

Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The triazole ring can act as a versatile scaffold for

designing molecules that fit into the ATP-binding site of kinases, thereby inhibiting their function and disrupting downstream signaling.



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Caption: General mechanism of kinase inhibition by a triazole-based compound.

Other Potential Applications

Beyond kinase inhibition, compounds featuring the 3(5)-amino-1,2,4-triazole moiety have been investigated as:

- Inhibitors of other enzymes: Including lysine-specific demethylase 1 and acidic mammalian chitinase.[6]
- Antimicrobial agents: The scaffold is present in several antifungal drugs and is being explored for new antibacterial agents.

- Heterocyclic building blocks: It serves as a crucial starting material for constructing more complex, fused heterocyclic systems with unique biological properties.[6]

This technical guide highlights the importance of **(5-amino-1H-1,2,4-triazol-3-yl)methanol** as a foundational structure in medicinal chemistry. The synthetic versatility and diverse biological profile of its derivatives ensure that this scaffold will remain a subject of intensive research and development for novel therapeutics.

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